molecular formula C10H11ClN2 B2406874 2-Chloro-1-isopropyl-1H-benzo[d]imidazole CAS No. 3705-87-1

2-Chloro-1-isopropyl-1H-benzo[d]imidazole

Cat. No.: B2406874
CAS No.: 3705-87-1
M. Wt: 194.66
InChI Key: MAVNZJBNKICAAC-UHFFFAOYSA-N
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Description

2-Chloro-1-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Biochemical Analysis

Biochemical Properties

It has been found to interact with certain enzymes and proteins . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

2-Chloro-1-isopropyl-1H-benzo[d]imidazole has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are responsible for its effects on cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-isopropyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with chloroacetone under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Comparison with Similar Compounds

2-Chloro-1-isopropyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

  • 2-Chloro-1-methyl-1H-benzo[d]imidazole
  • 2-Chloro-1-ethyl-1H-benzo[d]imidazole
  • 2-Chloro-1-propyl-1H-benzo[d]imidazole

These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of the isopropyl group in this compound may confer unique properties, such as enhanced lipophilicity and improved interaction with hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-chloro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVNZJBNKICAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chlorobenzimidazole (2.0 g), isopropyl bromide (1.36 ml) and potassium carbonate (34 g) in dimethyl sulfoxide (200 ml) was heated at 60° C. for 6 hr and poured into ice. The resulting mixture was extracted with ethyl acetate and the extract was washed with water, dried over sodium sulfate and evaporated. The residue was chromatographed through silica gel using 5% methanol in dichloromethane. The appropriate fractions were evaporated to give 2-chloro-1-(1-methylethyl)benzimidazole, mp 58°-60° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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